molecular formula C8H14F3NO B2489411 4-(3,3,3-Trifluoropropyl)piperidin-4-ol CAS No. 1343716-72-2

4-(3,3,3-Trifluoropropyl)piperidin-4-ol

Cat. No. B2489411
CAS RN: 1343716-72-2
M. Wt: 197.201
InChI Key: LHOFEKIBQZIANZ-UHFFFAOYSA-N
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Description

"4-(3,3,3-Trifluoropropyl)piperidin-4-ol" is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique physical, chemical, and biological properties, often leading to enhanced bioavailability, stability, and receptor selectivity in pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated piperidines, such as "4-(3,3,3-Trifluoropropyl)piperidin-4-ol," can involve the ring expansion of (trifluoromethyl)prolinols, obtained from L-proline through an aziridinium intermediate. This process is characterized by regio- and diastereoselective ring opening of the aziridinium intermediate by different nucleophiles (Rioton et al., 2015).

Molecular Structure Analysis

Fluorinated piperidines exhibit unique molecular structures that can be characterized by various spectroscopic methods. For instance, the crystal and molecular structure of related fluorinated piperidines show significant stabilization through hydrogen bonding and C-H…π interactions, indicating a distinct molecular geometry and intermolecular interactions (Khan et al., 2013).

Chemical Reactions and Properties

The presence of trifluoromethyl groups in piperidines influences their reactivity and chemical properties. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful thiophile, activating both armed and disarmed thioglycosides via glycosyl triflates in the presence of 2,4,6-tri-tert-butylpyrimidine (Crich and Smith, 2001).

Physical Properties Analysis

The physical properties of fluorinated piperidines, such as melting points, boiling points, and solubility, are significantly influenced by the fluorinated substituents. These compounds often exhibit enhanced thermal stability and a broad range of liquid crystalline behaviors due to the presence of the fluorinated groups (Hong et al., 2014).

Chemical Properties Analysis

The chemical properties of "4-(3,3,3-Trifluoropropyl)piperidin-4-ol" and similar compounds include their reactivity towards nucleophilic substitution, electrophilic addition, and their role in the formation of glycosidic linkages. The fluorinated substituents affect the electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns (Crich and Smith, 2001).

Scientific Research Applications

Synthetic Applications and Chemical Properties

4-(3,3,3-Trifluoropropyl)piperidin-4-ol and its derivatives demonstrate diverse reactivity, making them valuable in organic synthesis. For instance, the compound's structural framework is used in the synthesis of various heterocyclic compounds, such as pyrrolidines, through cationic cyclization reactions catalyzed by acids like triflic acid. These reactions form the basis for constructing complex polycyclic systems, which are often pivotal in medicinal chemistry and materials science (Haskins & Knight, 2002).

Building Blocks in Medicinal Chemistry

Fluorinated piperidines, including those related to 4-(3,3,3-Trifluoropropyl)piperidin-4-ol, serve as crucial building blocks in pharmaceutical chemistry. Their synthesis and functionalization lead to compounds that are integral to drug discovery, especially in agrochemical and pharmaceutical sectors. Notably, their rich functionality allows for chemoselective derivatization, opening pathways for developing novel therapeutic agents (Surmont et al., 2009) (García-Vázquez et al., 2021).

Catalysis and Synthetic Methodology

The structural motif of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol is instrumental in catalysis and novel synthetic methodologies. For example, piperidine derivatives are used in gold-catalyzed cyclization reactions, leading to the synthesis of complex molecules with potential applications ranging from materials science to drug development (Cui et al., 2010).

Applications in Polymer Chemistry

Derivatives of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol have been utilized in the field of polymer chemistry. These compounds function as initiators in thermal polymerization processes, showcasing their versatility and importance in industrial applications, such as coatings and material fabrications (Kang et al., 2019).

properties

IUPAC Name

4-(3,3,3-trifluoropropyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)2-1-7(13)3-5-12-6-4-7/h12-13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOFEKIBQZIANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3,3-Trifluoropropyl)piperidin-4-ol

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